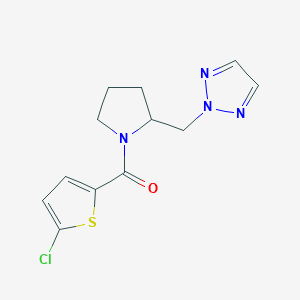

(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone

Description

BenchChem offers high-quality (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4OS/c13-11-4-3-10(19-11)12(18)16-7-1-2-9(16)8-17-14-5-6-15-17/h3-6,9H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZVSNIEOUBMMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=C(S2)Cl)CN3N=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of 1,2,3-triazoles, which are known to interact with a wide range of biological targets. .

Mode of Action

As a member of the 1,2,3-triazole family, it may interact with its targets through the formation of hydrogen bonds and π-π stacking interactions. These interactions can lead to changes in the conformation and function of the target proteins, potentially altering cellular processes.

Biochemical Pathways

Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways it affects. Other 1,2,3-triazole compounds have been found to affect a variety of pathways, including those involved in inflammation, cancer, and infectious diseases.

Pharmacokinetics

1,2,3-triazoles are generally known for their good bioavailability and metabolic stability. They are often used in drug design to improve the pharmacokinetic properties of therapeutic agents.

Biological Activity

The compound (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone represents a novel class of organic molecules featuring a triazole ring, a pyrrolidine moiety, and a thiophene group. This unique combination suggests potential applications in medicinal chemistry due to the diverse biological activities associated with its structural components.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈ClN₄OS |

| Molecular Weight | 366.87 g/mol |

| CAS Number | 2097922-26-2 |

The presence of the triazole ring is particularly noteworthy as it is known for its stability and diverse biological activities, including antifungal, antibacterial, and anticancer properties. The pyrrolidine component contributes to neuroactive effects, while the thiophene group may enhance the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone have shown efficacy against various bacterial strains and fungi. Studies have reported that triazole-containing compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

The triazole moiety has also been associated with anticancer activity. A study highlighted that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation . The compound under discussion may exhibit similar properties due to its structural characteristics.

Anti-inflammatory Effects

Triazole derivatives are known to possess anti-inflammatory activities. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play crucial roles in inflammatory processes . The incorporation of a pyrrolidine ring may further enhance these effects.

The exact mechanism of action for (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in disease pathways. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It could potentially modulate receptor activity related to inflammation or pain pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone:

-

Study on Antimicrobial Activity : A recent study demonstrated that triazole derivatives showed IC50 values ranging from 10 to 50 µg/mL against various bacterial strains .

Compound IC50 (µg/mL) Activity Type Triazole Derivative A 25 Bacterial Inhibition Triazole Derivative B 15 Fungal Inhibition - Anticancer Research : Another study reported that a related triazole compound induced apoptosis in human breast cancer cells with an IC50 value of 30 µM .

- Anti-inflammatory Study : Research indicated that a similar compound significantly reduced TNF-alpha levels in an animal model of inflammation .

Q & A

Basic: What are the key considerations for synthesizing this compound in a laboratory setting?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with coupling the pyrrolidine-triazole moiety to the 5-chlorothiophene carbonyl group. Key steps include:

- Nucleophilic substitution to attach the triazole ring to the pyrrolidine backbone.

- Schlenk techniques to handle moisture-sensitive intermediates (e.g., chlorothiophene derivatives).

- Solvent selection (e.g., dimethylformamide or dichloromethane) to enhance reaction efficiency .

- Temperature control (often 0–60°C) to prevent side reactions .

- Purification via column chromatography or recrystallization to isolate the final product .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?

Methodological Answer:

Optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Cu(I) for click chemistry) to accelerate triazole formation .

- pH control : Buffered conditions (pH 7–9) to stabilize reactive intermediates .

- Solvent polarity adjustment : Polar aprotic solvents improve nucleophilicity in coupling steps .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- In-line analytics (e.g., FTIR monitoring) to track reaction progress and adjust parameters dynamically .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

Core techniques include:

- NMR spectroscopy : - and -NMR to confirm substituent positions and stereochemistry .

- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and triazole (C-N, ~1500 cm) groups .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves absolute configuration and crystal packing (if single crystals are obtainable) .

Advanced: How to resolve contradictions in spectral data when characterizing novel derivatives?

Methodological Answer:

Contradictions (e.g., unexpected NMR shifts or IR peaks) require:

- Cross-validation : Compare data with DFT-calculated spectra or databases (e.g., PubChem) .

- Isotopic labeling : Use - or -labeled precursors to trace ambiguous signals .

- Variable-temperature NMR : Resolves dynamic effects causing signal broadening .

- Synchrotron XRD : High-resolution structural data to confirm bond lengths/angles .

Basic: What biological activities are associated with similar triazolyl-pyrrolidinyl methanone derivatives?

Methodological Answer:

Analogous compounds exhibit:

- Antimicrobial activity : Triazole rings disrupt bacterial cell wall synthesis .

- Enzyme inhibition : Pyrrolidine moieties target proteases or kinases via hydrogen bonding .

- Anticancer potential : Chlorothiophene groups induce apoptosis in tumor cells .

- Neuroactive effects : Fluorinated analogs modulate GABA receptors .

Advanced: What experimental strategies can elucidate the mechanism of action in biological systems?

Methodological Answer:

Mechanistic studies may involve:

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., cytochrome P450) .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

- CRISPR-Cas9 knockouts : Identify genes essential for compound activity .

- Molecular dynamics simulations : Predict binding modes to receptors (e.g., docking with AutoDock Vina) .

Basic: How does the 5-chlorothiophene moiety influence the compound’s reactivity?

Methodological Answer:

The 5-chlorothiophene group:

- Acts as an electron-withdrawing group , directing electrophilic substitution to the 3-position .

- Enhances metabolic stability by resisting oxidative degradation .

- Modulates lipophilicity , improving membrane permeability in cellular assays .

Advanced: What methodologies are effective in analyzing the compound’s stability under varying pH and temperature?

Methodological Answer:

Stability studies require:

- Forced degradation : Expose the compound to acidic/basic conditions (pH 1–13) and monitor decomposition via HPLC .

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C .

- Light exposure tests : UV-Vis spectroscopy to detect photodegradation products .

- Accelerated stability chambers : Simulate long-term storage conditions (40°C/75% RH) .

Basic: What are common impurities encountered during synthesis, and how are they identified?

Methodological Answer:

Typical impurities include:

- Unreacted intermediates : Residual pyrrolidine or chlorothiophene derivatives detected via TLC .

- Oxidation byproducts : Sulfoxide forms of thiophene identified by LC-MS .

- Dimerization products : HPLC-MS reveals mass increments corresponding to dimers .

Advanced: How can computational chemistry aid in designing derivatives with enhanced binding affinity?

Methodological Answer:

Computational approaches include:

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

- Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties early in design .

- Fragment-based design : Merge active fragments (e.g., triazole + chlorothiophene) into hybrid scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.